molecular formula C15H18N2O4 B6420936 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 211932-33-1

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B6420936
CAS No.: 211932-33-1
M. Wt: 290.31 g/mol
InChI Key: FTRRQCMCTZFMMN-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with a unique structure that combines a diethylaminoethyl group with a dioxoisoindoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Diethylaminoethyl chloride, suitable bases (e.g., sodium hydroxide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: In biological research, the compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and polymers with specialized functions.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s diethylaminoethyl group allows it to interact with various receptors and enzymes, modulating their activity. The dioxoisoindoline moiety contributes to the compound’s ability to form stable complexes with metal ions and other molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A simpler compound with similar diethylaminoethyl functionality but lacking the isoindoline and carboxylic acid groups.

    Poly(2-(diethylamino)ethyl methacrylate): A polymer with repeating units containing the diethylaminoethyl group, used in various applications including drug delivery and coatings.

Uniqueness

2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of the diethylaminoethyl group with the dioxoisoindoline carboxylic acid moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds or polymers

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-16(4-2)7-8-17-13(18)11-6-5-10(15(20)21)9-12(11)14(17)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRQCMCTZFMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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